N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide
CAS No.: 1206989-72-1
Cat. No.: VC4350844
Molecular Formula: C9H13NO2S2
Molecular Weight: 231.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206989-72-1 |
---|---|
Molecular Formula | C9H13NO2S2 |
Molecular Weight | 231.33 |
IUPAC Name | N-(2-thiophen-2-ylethyl)cyclopropanesulfonamide |
Standard InChI | InChI=1S/C9H13NO2S2/c11-14(12,9-3-4-9)10-6-5-8-2-1-7-13-8/h1-2,7,9-10H,3-6H2 |
Standard InChI Key | AJZDOWZERUHLCG-UHFFFAOYSA-N |
SMILES | C1CC1S(=O)(=O)NCCC2=CC=CS2 |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide. Its molecular formula is C₉H₁₃NO₂S₂, with a molecular weight of 237.34 g/mol . The structure integrates a sulfonamide group (-SO₂NH₂) linked to a cyclopropane ring and a thiophen-2-yl ethyl chain (Fig. 1).
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₃NO₂S₂ | |
Molecular Weight | 237.34 g/mol | |
XLogP3-AA | 1.9 (predicted) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bond Count | 5 |
Synthesis and Reactivity
Synthetic Routes
The synthesis of N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide likely follows a multi-step approach analogous to related sulfonamides :
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Cyclopropane Sulfonyl Chloride Preparation: Cyclopropane is sulfonated using chlorosulfonic acid to yield cyclopropanesulfonyl chloride.
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Thiophene-Ethylamine Synthesis: 2-Thiopheneethylamine is prepared via nucleophilic substitution or reduction of nitriles.
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Coupling Reaction: The sulfonyl chloride reacts with 2-thiopheneethylamine in the presence of a base (e.g., pyridine) to form the sulfonamide bond .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Sulfonylation | ClSO₃H, 0–5°C, 2 h | 75–85 |
Amine Preparation | LiAlH₄, THF, reflux | 90 |
Coupling | Pyridine, CH₂Cl₂, rt, 12 h | 65–70 |
Stability and Degradation
The compound is stable under inert conditions but may hydrolyze in acidic or basic environments, cleaving the sulfonamide bond. Accelerated stability studies predict a shelf life of >24 months at -20°C .
Computational Pharmacological Profiling
ADMET Predictions
Using tools like SwissADME and PubChem data:
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Lipophilicity: XLogP3 = 1.9 suggests moderate membrane permeability .
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Solubility: Estimated aqueous solubility = 0.12 mg/mL (poor).
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CYP450 Inhibition: High probability of inhibiting CYP3A4 (70%) .
Target Prediction
PharmMapper analysis identifies potential interactions with:
Research Gaps and Future Directions
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Synthetic Optimization: Improve coupling reaction yields using microwave-assisted synthesis.
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Biological Testing: Prioritize in vitro assays against CA-II and antimicrobial panels.
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Formulation Studies: Address poor solubility via prodrug strategies or nanoformulations.
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